(4-fluoro-1-benzothiophen-2-yl)boronic acid

Descripción general

Descripción

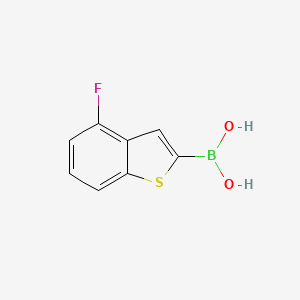

(4-fluoro-1-benzothiophen-2-yl)boronic acid is an organic compound with the molecular formula C8H6BFO2S It is a boronic acid derivative that contains a benzothiophene ring system substituted with a fluorine atom at the 4-position

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (4-fluoro-1-benzothiophen-2-yl)boronic acid typically involves the Suzuki-Miyaura coupling reaction. This reaction is a widely used method for forming carbon-carbon bonds between aryl or vinyl boronic acids and aryl or vinyl halides. The general reaction conditions include the use of a palladium catalyst, a base (such as potassium carbonate), and an appropriate solvent (such as toluene or ethanol) under an inert atmosphere .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the Suzuki-Miyaura coupling reaction remains a cornerstone in the industrial synthesis of boronic acid derivatives. The scalability of this reaction makes it suitable for large-scale production, provided that the reaction conditions are optimized for yield and purity.

Análisis De Reacciones Químicas

Types of Reactions

(4-fluoro-1-benzothiophen-2-yl)boronic acid undergoes several types of chemical reactions, including:

Oxidation: This compound can be oxidized to form various oxidized derivatives.

Reduction: Reduction reactions can lead to the formation of reduced boronic acid derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxidized boronic acid derivatives, while substitution reactions can introduce various functional groups into the benzothiophene ring .

Aplicaciones Científicas De Investigación

(4-fluoro-1-benzothiophen-2-yl)boronic acid has a wide range of applications in scientific research, including:

Mecanismo De Acción

The mechanism of action of (4-fluoro-1-benzothiophen-2-yl)boronic acid involves its interaction with specific molecular targets and pathways. For example, it can act as an inhibitor of certain enzymes by binding to their active sites and blocking their activity. The boronic acid moiety is known to form reversible covalent bonds with hydroxyl groups in enzyme active sites, leading to inhibition .

Comparación Con Compuestos Similares

Similar Compounds

Benzo[b]thiophene-2-boronic acid: This compound is structurally similar but lacks the fluorine substitution at the 4-position.

2-thiopheneboronic acid: Another similar compound with a thiophene ring but without the benzene fusion.

Uniqueness

The presence of the fluorine atom in (4-fluoro-1-benzothiophen-2-yl)boronic acid imparts unique chemical properties, such as increased stability and reactivity, compared to its non-fluorinated counterparts. This makes it particularly valuable in applications requiring specific electronic and steric characteristics .

Actividad Biológica

(4-fluoro-1-benzothiophen-2-yl)boronic acid is a boronic acid derivative that has garnered interest for its potential biological activities, particularly in medicinal chemistry. Its unique structure, characterized by the presence of a fluorinated benzothiophene moiety, suggests diverse interactions with biological targets. This article reviews the compound's biological activity, mechanisms of action, and relevant case studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This compound features a boronic acid functional group, which is known for its ability to form reversible covalent bonds with diols, making it a valuable tool in medicinal chemistry.

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules through non-covalent interactions such as hydrogen bonding and π-π stacking. These interactions can modulate the activity of enzymes and receptors, influencing several biochemical pathways.

Potential Targets

- Enzymatic Inhibition : Boronic acids are known to inhibit proteases and other enzymes by forming reversible complexes.

- Antimicrobial Activity : The compound may exhibit activity against bacterial strains by disrupting cell wall synthesis or function.

- Anticancer Properties : Preliminary studies suggest that it could interfere with cancer cell proliferation.

Biological Activity Data

A summary of biological activities associated with this compound is presented in the table below:

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial properties of this compound against various bacterial strains, including Acinetobacter baumannii. The compound demonstrated synergistic effects when combined with imipenem, suggesting potential for treating resistant infections.

Case Study 2: Cancer Cell Proliferation

In vitro studies have shown that this compound can inhibit the proliferation of specific cancer cell lines. Further research is needed to elucidate the exact pathways involved and to determine IC50 values across different cell types.

Pharmacokinetics

The pharmacokinetic profile of this compound indicates that its bioavailability may be influenced by factors such as solubility and metabolic stability. Studies on similar boronic acids suggest that modifications to the structure can enhance these properties, which could be a focus for future research.

Propiedades

IUPAC Name |

(4-fluoro-1-benzothiophen-2-yl)boronic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BFO2S/c10-6-2-1-3-7-5(6)4-8(13-7)9(11)12/h1-4,11-12H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFHIMNGLYVVYPU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC2=C(C=CC=C2S1)F)(O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BFO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.01 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.